molecular formula C8H17ClN2O B11902926 N-(Piperidin-3-ylmethyl)acetamide hydrochloride

N-(Piperidin-3-ylmethyl)acetamide hydrochloride

Cat. No.: B11902926
M. Wt: 192.68 g/mol
InChI Key: VPCAILKXPMMEAG-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of advanced reactors and purification systems to achieve consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Piperidin-3-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-3-ylmethyl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)acetamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3,(H,10,11);1H

InChI Key

VPCAILKXPMMEAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCNC1.Cl

Origin of Product

United States

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